molecular formula C18H15ClN2O3 B2938003 Ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate CAS No. 866039-08-9

Ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Cat. No.: B2938003
CAS No.: 866039-08-9
M. Wt: 342.78
InChI Key: SNBNNFLVAFUOOF-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a complex organic compound with a unique structure that includes a phthalazine ring, a chlorinated phenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-2-methylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the phthalazine ring. The final step involves esterification with ethyl chloroformate to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of urease, an enzyme involved in the hydrolysis of urea . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(3-chloro-2-methylphenyl)-4-oxophthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-3-24-18(23)16-12-7-4-5-8-13(12)17(22)21(20-16)15-10-6-9-14(19)11(15)2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBNNFLVAFUOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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